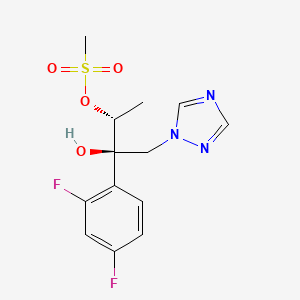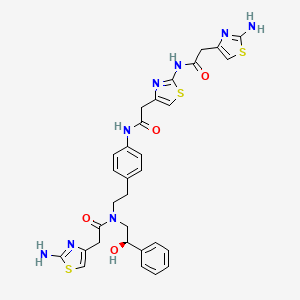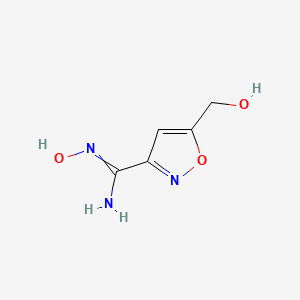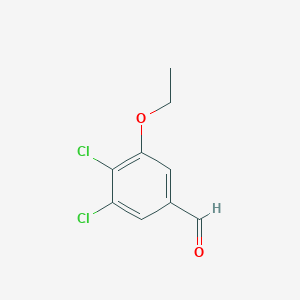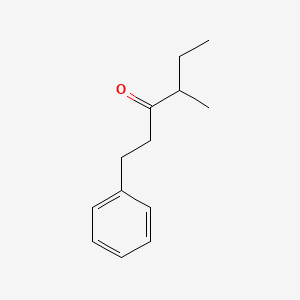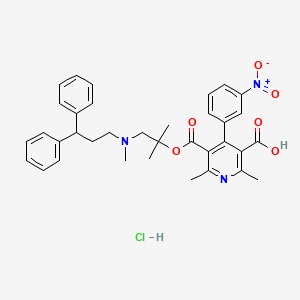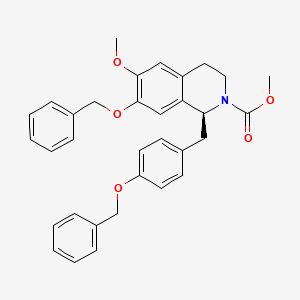
Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dibenzyloxy groups and a methylated coclaurine moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of benzyl chloride for the introduction of dibenzyloxy groups and methylation reactions to obtain the desired coclaurine derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- Dibenzyloxy (Diallyloxy)carbonyl-3-aryl-5-hydroxy-5-methylcyclohexanones
- 2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-yl)-amide]
Uniqueness
Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate stands out due to its unique combination of dibenzyloxy and methylated coclaurine moieties, which confer distinct chemical and biological properties
特性
分子式 |
C33H33NO5 |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
methyl (1S)-6-methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C33H33NO5/c1-36-31-20-27-17-18-34(33(35)37-2)30(29(27)21-32(31)39-23-26-11-7-4-8-12-26)19-24-13-15-28(16-14-24)38-22-25-9-5-3-6-10-25/h3-16,20-21,30H,17-19,22-23H2,1-2H3/t30-/m0/s1 |
InChIキー |
XZLZTDXKOKBWJM-PMERELPUSA-N |
異性体SMILES |
COC1=C(C=C2[C@@H](N(CCC2=C1)C(=O)OC)CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
正規SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


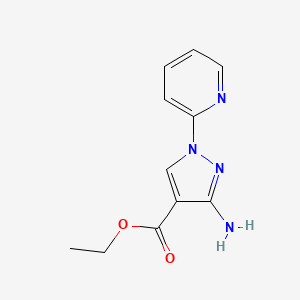
![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)
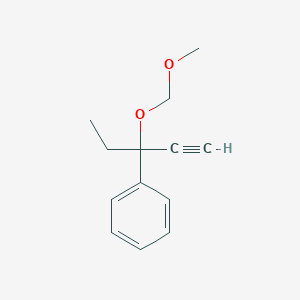
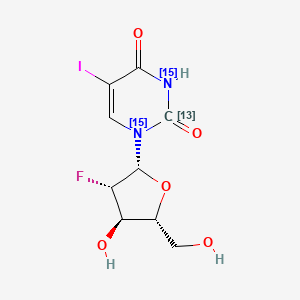
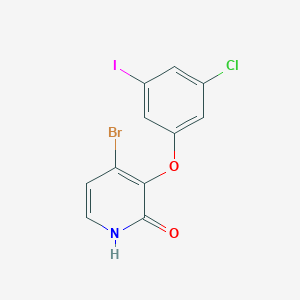
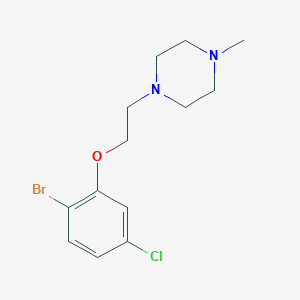
![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)
